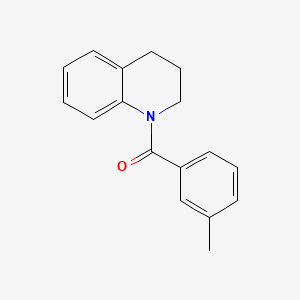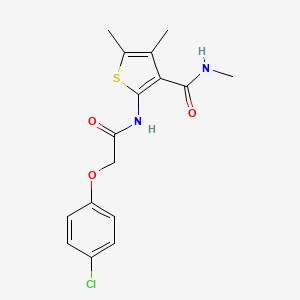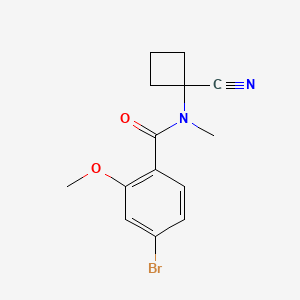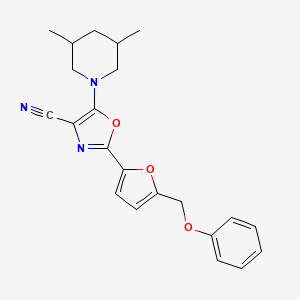
1-(3-Methylbenzoyl)-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with acyl chlorides or anhydrides in the presence of a base . For instance, the compound “N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide” was synthesized by reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol .Chemical Reactions Analysis
The reactivity of acyl thiourea derivatives has presented various organic transformations into other demanding scaffolds . This is an attractive strategy for synthetic chemists to access heterocyclic cores . Multiple binding sites make them flexible ligands for complexation with transition metals .Scientific Research Applications
Synthesis of Complex Heterocycles
Research has demonstrated the utility of 1-(3-Methylbenzoyl)-1,2,3,4-tetrahydroquinoline in the synthesis of complex heterocyclic structures. For instance, the interaction of related quinoline derivatives with pyrrolediones under certain conditions can lead to the formation of substituted tetrahydrobenzo[h]pyrrolo[2,1-a]isoquinolines, showcasing a method to construct spiro heterocycles, which are crucial in medicinal chemistry due to their biological relevance (Bannikova et al., 2005).
Green Chemistry and Synthesis
Another study highlighted the synthesis of tetrazoles, benzazoles, and other heterocyclic systems using a green chemistry approach, which involves recyclable Brønsted acidic ionic liquids. This method underscores the compound's role in facilitating environmentally friendly synthesis processes that yield a variety of heterocyclic structures efficiently (Aridoss & Laali, 2011).
Molecular Electronics and Optoelectronic Applications
The synthesis of twisted heteroacenes through a "clean reaction" strategy, which includes the thermally eliminating lactam bridges, presents an application in molecular electronics. The photophysical properties of such heteroacenes, including their HOMO-LUMO bandgap, align with their potential use in optoelectronic devices, further broadening the scope of research applications for related quinoline compounds (Li et al., 2012).
Supramolecular Chemistry
Research into the crystal and molecular structure of organic acid–base adducts with 2-methylquinoline elucidates the supramolecular interactions and framework structures that can be constructed from simple organic bases and acids. Such studies contribute to the understanding of molecular assembly and the design of new materials with specific physical properties (Zhang et al., 2014).
Dual Fluorescence for Sensing Applications
Investigations into the spectroscopic properties of quinoline derivatives have revealed dual fluorescence emissions, which depend on solvent interactions. This property makes such compounds candidates for sensing applications and optoelectronic devices, where fluorescence can be a critical characteristic (Craig et al., 2009).
Properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-13-6-4-8-15(12-13)17(19)18-11-5-9-14-7-2-3-10-16(14)18/h2-4,6-8,10,12H,5,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLRPARNRZNBQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(4-Chlorophenyl)-5-methyl-1H-imidazol-2-yl]-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B2661329.png)
![3-(4-Chlorobenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2661330.png)


![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4,4,4-trifluoro-N-methylbutanamide](/img/structure/B2661334.png)


![3-chloro-5-(trifluoromethyl)-N'-({[3-(trifluoromethyl)anilino]carbonyl}oxy)-2-pyridinecarboximidamide](/img/structure/B2661341.png)
![N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide](/img/structure/B2661342.png)
![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2661344.png)
![3-oxo-N-(4-phenoxyphenyl)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2661346.png)

